

N-Methyl-N'-(hydroxy-PEG2)-Cy5 quantum yield and extinction coefficient

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Compound of Interest

Compound Name: **N-Methyl-N'-(hydroxy-PEG2)-Cy5**

Cat. No.: **B12299313**

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An In-Depth Technical Guide on the Core Spectroscopic Properties of **N-Methyl-N'-(hydroxy-PEG2)-Cy5**

For researchers, scientists, and drug development professionals, a precise understanding of the photophysical properties of fluorescent probes is paramount for the generation of reliable and reproducible experimental data. This technical guide provides a comprehensive overview of the quantum yield and extinction coefficient of the cyanine dye **N-Methyl-N'-(hydroxy-PEG2)-Cy5**. The inclusion of a hydrophilic polyethylene glycol (PEG) linker on the core Cy5 structure is designed to enhance aqueous solubility and reduce non-specific binding, which are critical considerations in biological applications.

Core Spectroscopic Data

The photophysical characteristics of **N-Methyl-N'-(hydroxy-PEG2)-Cy5** are primarily governed by the Cy5 fluorophore core. The addition of PEG chains can, however, influence these properties. Below is a summary of the available spectroscopic data for **N-Methyl-N'-(hydroxy-PEG2)-Cy5** and the parent Cy5 dye for comparison. It is important to note that the values for the PEGylated derivative are not as widely reported and may vary between suppliers and experimental conditions. For applications requiring high quantitative accuracy, in-house characterization is recommended.

Spectroscopic Property	N-Methyl-N'-(hydroxy-PEG2)-Cy5	Standard Cy5
Excitation Maximum (λ_{ex})	~649 nm[1][2]	~649 - 651 nm[1][3][4][5]
Emission Maximum (λ_{em})	~667 nm[1][2]	~666 - 671 nm[1][3]
Molar Extinction Coefficient (ϵ)	~107,000 - 170,000 $\text{M}^{-1}\text{cm}^{-1}$ (approximate values for similar PEGylated Cy5 compounds)[1][2][6]	~250,000 $\text{M}^{-1}\text{cm}^{-1}$ [1][3][4][5]
Fluorescence Quantum Yield (Φ)	Not explicitly reported; a similar PEGylated Cy5 derivative has a reported Φ of 0.07[6]	~0.2 - 0.27[3][4][5][7]

Experimental Protocols

Accurate determination of the extinction coefficient and quantum yield is crucial for quantitative fluorescence studies. The following are generalized protocols for these measurements.

Determination of Molar Extinction Coefficient (ϵ)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, $A = \epsilon cl$, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[6][8]

Materials:

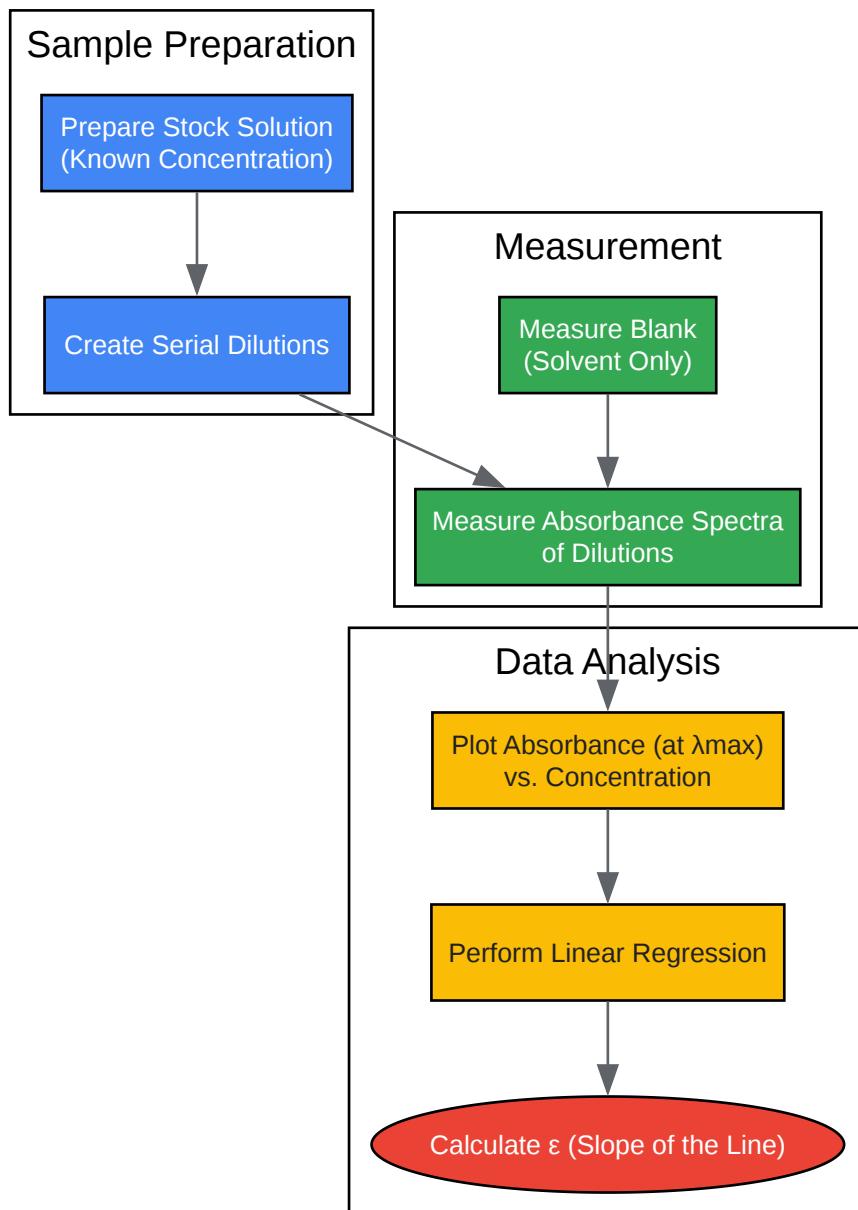
- **N-Methyl-N'-(hydroxy-PEG2)-Cy5**
- High-purity solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Calibrated analytical balance

- Volumetric flasks and pipettes

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a precise volume of solvent to create a concentrated stock solution of known concentration.[9]
- Serial Dilutions: Prepare a series of dilutions from the stock solution. The final concentrations should yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).[1]
- Absorbance Measurement:
 - Set the spectrophotometer to scan a wavelength range that includes the expected absorbance maximum (e.g., 400-800 nm for Cy5).[1]
 - Use the solvent to record a baseline (blank) measurement.[1]
 - Measure the absorbance spectrum for each dilution.
- Data Analysis:
 - For each concentration, record the absorbance at the maximum absorption wavelength (λ_{max}).
 - Plot absorbance (A) at λ_{max} versus molar concentration (c).
 - Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ϵ) in $\text{M}^{-1}\text{cm}^{-1}$.[6]

Workflow for Molar Extinction Coefficient Determination

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Caption: Workflow for determining the molar extinction coefficient.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[10] The comparative method, which uses a reference standard with a known quantum yield, is a common and reliable approach.[10][11]

Materials:

- **N-Methyl-N'-(hydroxy-PEG2)-Cy5** solution (test sample)
- A quantum yield standard with similar spectral properties (e.g., Cresyl Violet or another well-characterized dye in the same solvent)
- UV-Vis spectrophotometer
- Spectrofluorometer
- Quartz cuvettes

Procedure:

- Solution Preparation: Prepare a series of dilute solutions of both the test sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.[\[2\]](#)
- Absorbance Measurement: For each solution, measure the absorbance at the chosen excitation wavelength.
- Fluorescence Measurement:
 - Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.[\[10\]](#)
 - Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.[\[3\]](#)
- Data Analysis:
 - For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.
 - Determine the gradient (slope) of the resulting lines for both the sample (Grad_X) and the standard (Grad_ST).

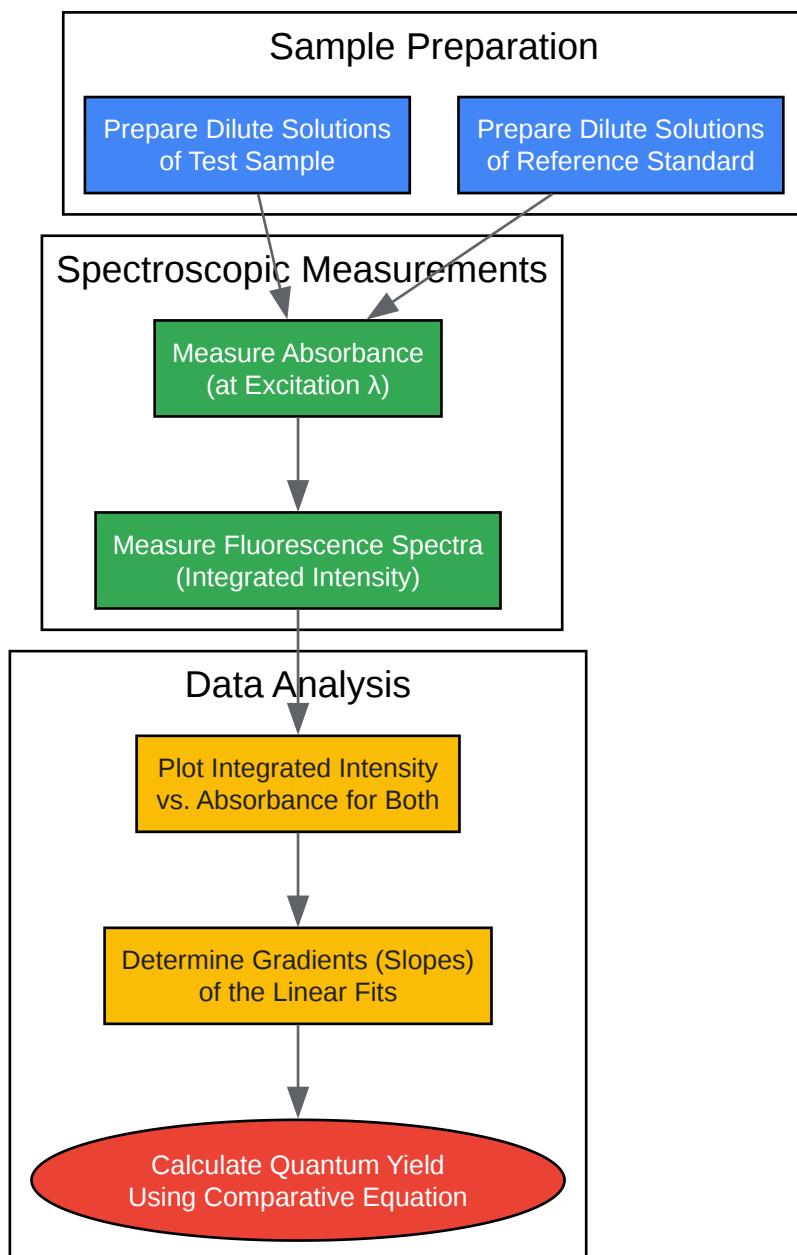
- Calculate the quantum yield of the test sample (Φ_X) using the following equation[10]:

$$\Phi_X = \Phi_{ST} * (\text{Grad}_X / \text{Grad}_{ST}) * (\eta_X^2 / \eta_{ST}^2)$$

Where:

- Φ_{ST} is the known quantum yield of the standard.
- Grad_X and Grad_{ST} are the gradients from the plots.
- η_X and η_{ST} are the refractive indices of the sample and standard solutions, respectively (if the solvent is the same, this term is 1).[10]

Workflow for Comparative Quantum Yield Determination

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